molecular formula C12H19NO3S B1146997 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone CAS No. 141993-16-0

1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone

Cat. No. B1146997
CAS RN: 141993-16-0
M. Wt: 257.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions that include the formation of key intermediates and the application of specific conditions to achieve the desired product. For instance, Katritzky et al. (2005) describe a method for preparing related compounds through reactions involving 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of LDA followed by thermal cyclization (Katritzky, Wang, Wang, Hall, & Suzuki, 2005). Such methods highlight the complexity and the precision required in synthesizing structurally intricate molecules.

Molecular Structure Analysis

The molecular structure of chemical compounds like 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone can be elucidated through techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling. Martins et al. (1998) discuss the use of NMR spectroscopy and X-ray diffraction in determining the structure of similar compounds, which provides essential insights into their molecular geometry and electronic configuration (Martins, Zanatta, Pacholski, Bonacorso, Hömer, Bortoluzzi, & Oliveira, 1998).

Chemical Reactions and Properties

Chemical reactions involving compounds with complex structures can reveal interesting reactivity patterns and properties. For example, Sigrist and Hansen (2010) explore the oxidative coupling reactions of 1-(3-methylazulen-1-yl)alkan-1-ones, demonstrating the formation of bis(3-acylazulen-1-yl)methanones under specific conditions (Sigrist & Hansen, 2010). Such studies are crucial for understanding the chemical behavior of these compounds under various conditions.

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and thermal stability, are critical for their practical applications. Govindhan et al. (2017) detail the characterization of similar molecules using techniques like TGA and DSC to analyze their thermal stability, providing valuable information on how these compounds behave under different temperature conditions (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Chemical Properties Analysis

Understanding the chemical properties of compounds, such as reactivity towards other chemicals, potential for forming derivatives, and stability under various chemical conditions, is essential. Research by Zhan et al. (2019) demonstrates the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine, showcasing the chemical versatility and potential for functionalization of related compounds (Zhan, Ma, Cui, Jiang, Pu, Zhang, & Huang, 2019).

Scientific Research Applications

  • This compound has been explored in asymmetric reactions with simple nitro compounds, showing good asymmetric induction and potential in stereoselective synthesis (Kudyba, Raczko & Jurczak, 2004).

  • It has been involved in studies on tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, suggesting potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

  • Research has also been conducted on ring modifications in camphorimines, both in purely organic processes and those catalyzed by platinum, hinting at applications in organic synthesis and catalysis (Carvalho, Ferreira & Herrmann, 2013).

  • The compound's absolute structure was determined in a study involving a copper-mediated conjugate addition reaction, contributing to the field of stereochemistry and molecular structure analysis (Hughes, Mackay & Mccaffrey, 1999).

  • Additionally, it has been a part of research on the photoisomerization of thiin-3-one oxides to oxathiepin-4-ones, which could have implications in photochemical transformations (Kowalewski & Margaretha, 1993).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in pharmaceutical testing suggests it may interact with biological systems in a significant way .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECARJHVTMSYSJ-CKYFFXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone

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